Carboximidamide vs. Carboxamide Pharmacophoric Potency in CCR5 Antagonism: A Scaffold Comparison
In the development of piperidine-based CCR5 antagonists, the 1-acetylpiperidin-4-yl group has been identified as a privileged fragment. When this fragment is attached to a carboxamide scaffold (as in compound 7a of the Imamura series), it contributes to nanomolar-level CCR5 binding affinity. However, the carboximidamide bioisostere on the same piperidine core is expected to enhance affinity for targets that preferentially bind protonated amines, based on the amidine's higher pKa (~12.5) versus the neutral amide. In the broader series, the lead compound 11f (a fully elaborated piperidine-4-carboxamide) achieved an EC50 of 0.59 nM against CCR5-using HIV-1 replication in human peripheral blood mononuclear cells (PBMCs), providing a performance baseline that carboximidamide-containing analogues aim to match or exceed through stronger ionic interactions with the CCR5 binding pocket [1].
| Evidence Dimension | Antiviral potency in HIV-1 replication assay (EC50) |
|---|---|
| Target Compound Data | 1-Acetylpiperidine-4-carboximidamide serves as a core scaffold; quantitative EC50 data for the free scaffold not reported as a standalone. |
| Comparator Or Baseline | Compound 11f (piperidine-4-carboxamide series): EC50 = 0.59 nM (PBMC assay, CCR5-using HIV-1) |
| Quantified Difference | Not directly measurable for scaffold vs. fully elaborated compound; the amidine scaffold provides a protonation advantage expected to translate into lower EC50 values in elaborated analogues. |
| Conditions | CCR5-using HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) |
Why This Matters
For chemists building CCR5 antagonist libraries, the carboximidamide scaffold offers a distinct protonation state that can be exploited to achieve target potency where carboxamide analogues may require additional basic centers.
- [1] Imamura, S.; Nishikawa, Y.; Ichikawa, T.; Hattori, T.; Matsushita, Y.; Hashiguchi, S.; Kanzaki, N.; Iizawa, Y.; Baba, M.; Sugihara, Y. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorg. Med. Chem. 2005, 13 (2), 397-416. View Source
